molecular formula C24H35NO2 B5187920 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol

2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol

Cat. No. B5187920
M. Wt: 369.5 g/mol
InChI Key: RAZSEJHXYSHZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol, also known as BHT-Phenol, is a synthetic antioxidant compound that has been widely used in various industries. It is known for its ability to prevent oxidative degradation of organic materials and is commonly used as an additive in plastics, rubber, and petroleum products. However, in recent years, there has been an increasing interest in the potential biomedical applications of BHT-Phenol.

Mechanism of Action

The mechanism of action of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in cancer cells is not fully understood, but it is believed to involve the induction of oxidative stress and DNA damage. 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent DNA damage. This, in turn, triggers the activation of cell cycle checkpoints and apoptosis pathways, ultimately leading to cell death.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been shown to have a variety of biochemical and physiological effects, including the regulation of lipid metabolism and the inhibition of inflammation. It has also been found to possess neuroprotective properties, with studies demonstrating its ability to protect against oxidative stress-induced neuron damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in lab experiments is its ability to prevent oxidative degradation of organic materials, which can be particularly useful in studies involving sensitive biomolecules. Additionally, 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol is relatively stable and has a long shelf life, making it a convenient reagent for research purposes. However, one limitation of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol is its potential toxicity, particularly at high concentrations. Therefore, careful consideration should be given to the appropriate dosage and exposure time in lab experiments.

Future Directions

There are several potential future directions for the study of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol. One area of interest is the development of novel formulations of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol for use in cancer therapy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in cancer cells and to identify potential biomarkers for its use in cancer diagnosis and treatment. Finally, there is also potential for the use of 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol in other biomedical applications, such as the treatment of neurodegenerative diseases.

Synthesis Methods

2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with formaldehyde and subsequent reaction with N-methyl-N-(2-hydroxy-2-phenylethyl)amine. The synthesis process has been well established and optimized, resulting in high yields of pure 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol.

Scientific Research Applications

2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been extensively studied for its potential biomedical applications, particularly in the field of cancer research. It has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol has been found to inhibit the growth of tumors in animal models.

properties

IUPAC Name

2,6-ditert-butyl-4-[[(2-hydroxy-2-phenylethyl)-methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-23(2,3)19-13-17(14-20(22(19)27)24(4,5)6)15-25(7)16-21(26)18-11-9-8-10-12-18/h8-14,21,26-27H,15-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZSEJHXYSHZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Ditert-butyl-4-[[(2-hydroxy-2-phenylethyl)-methylamino]methyl]phenol

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